molecular formula C13H14FN3O2 B6534458 N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine CAS No. 1542951-20-1

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine

Cat. No. B6534458
CAS RN: 1542951-20-1
M. Wt: 263.27 g/mol
InChI Key: QDFDBPCYDFYYDF-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine is a pyrimidine-based molecule with a fluorinated phenyl group at the 4-position and two methoxy groups at the 6-position. This compound is a versatile molecule used in a variety of synthetic and research applications. It has been used in the synthesis of a variety of other molecules, including drugs and diagnostic agents, as well as in basic research studies.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including drugs and diagnostic agents. It has also been used in basic research studies, such as studies of the structure and function of proteins, enzymes, and other biomolecules. In addition, this compound has been used in studies of the pharmacokinetics and toxicology of drugs.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound may interact with other biomolecules, such as proteins and nucleic acids, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine have not been well studied. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound may interact with other biomolecules, such as proteins and nucleic acids, to alter their structure and function.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound has several limitations. It is not soluble in water, and it is not very soluble in organic solvents. As a result, it is not suitable for use in certain types of experiments.

Future Directions

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine has many potential future applications. One potential application is in drug discovery and development, as this compound has the potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, this compound could be used in basic research studies to study the structure and function of proteins, enzymes, and other biomolecules. Finally, this compound could be used in the synthesis of a variety of other molecules, including drugs and diagnostic agents.

Synthesis Methods

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. In this method, the alkyl halide is reacted with 4-fluorophenol and 6-methoxybenzene in the presence of sodium hydroxide. The reaction results in the formation of N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-18-11-7-12(19-2)17-13(16-11)15-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFDBPCYDFYYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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